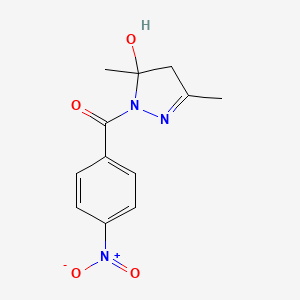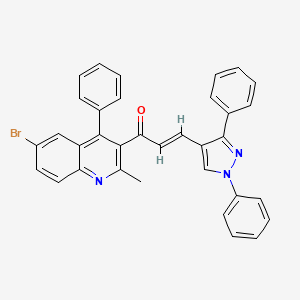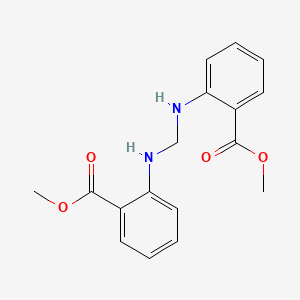
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is a chemical compound with the molecular formula C17H12ClNO3. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. The structure of this compound consists of a benzofuran ring system substituted with a benzoyl group and a chloroacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with bromoethanone derivatives.
Introduction of Benzoyl Group: The benzoyl group is introduced by treating the benzofuran core with benzoyl chloride in the presence of a base such as pyridine.
Formation of Chloroacetamide Moiety: The final step involves the reaction of the benzofuran derivative with chloroacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzofuran ring and benzoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: N-(2-Benzoyl-1-benzofuran-3-yl)-2-aminoacetamide, N-(2-Benzoyl-1-benzofuran-3-yl)-2-thioacetamide.
Oxidation Products: Benzofuran-3-carboxylic acid derivatives.
Reduction Products: Reduced benzofuran derivatives.
Hydrolysis Products: Benzofuran-3-carboxylic acid and corresponding amines.
Applications De Recherche Scientifique
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The benzofuran core and benzoyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: Lacks the chloroacetamide moiety but shares the benzofuran and benzoyl groups.
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide: Contains additional ethoxy groups on the phenyl ring.
2-Benzoyl-1-benzofuran-3-amine: Contains an amine group instead of the chloroacetamide moiety.
Uniqueness
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct chemical reactivity and potential biological activities. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Propriétés
Formule moléculaire |
C17H12ClNO3 |
|---|---|
Poids moléculaire |
313.7 g/mol |
Nom IUPAC |
N-(2-benzoyl-1-benzofuran-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C17H12ClNO3/c18-10-14(20)19-15-12-8-4-5-9-13(12)22-17(15)16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Clé InChI |
CRVSNFOZVXERGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B15010423.png)

![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)

![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)

![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
![2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B15010482.png)
![naphtho[3,2,1-kl]thioxanthen-9(13bH)-one](/img/structure/B15010489.png)

![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)
![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15010515.png)
